

Elemol: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Elemol*

Cat. No.: B1671167

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IUPAC Name: 2-[(1R,3S,4S)-4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl]propan-2-ol

CAS Number: 639-99-6

Abstract

Elemol is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants. It is recognized for its characteristic woody, floral scent and has garnered significant interest in the pharmaceutical and fragrance industries. This document provides a comprehensive technical overview of **Elemol**, including its chemical and physical properties, synthesis methodologies, and known biological activities. Detailed experimental protocols for assessing its antimicrobial and anti-inflammatory properties are provided, along with a putative signaling pathway to explain its immunomodulatory effects. This guide is intended for researchers, scientists, and professionals in drug development seeking in-depth information on **Elemol**.

Chemical and Physical Properties

Elemol is a C15 sesquiterpenoid with a molecular formula of C₁₅H₂₆O.^[1] Its structure features a cyclohexane ring with three chiral centers. The physicochemical properties of **Elemol** are summarized in the table below.

Property	Value	Reference
IUPAC Name	2-[(1R,3S,4S)-4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl]propan-2-ol	[1] [2]
CAS Number	639-99-6	[1] [2]
Molecular Formula	C ₁₅ H ₂₆ O	[1] [2]
Molecular Weight	222.37 g/mol	[1]
Appearance	Yellow to brown-yellow viscous liquid or crystal	
Odor	Woody, floral	
Melting Point	52 °C	
Boiling Point	133 °C at 6 Torr	
Density	0.922 g/cm ³ at 15 °C	
Solubility	Soluble in DMSO	[1]
XLogP3-AA	4.4	

Synthesis of Elemol

The synthesis of **Elemol** can be achieved through several routes, including extraction from natural sources, total chemical synthesis, and biotransformation.

- Natural Extraction: **Elemol** is commonly isolated from the essential oils of plants such as *Canarium luzonicum* (elemi) and citronella oil. The extraction is typically performed using steam distillation or solvent extraction.
- Total Synthesis: The first total synthesis of (+)-**elemol** was reported by Baldwin, Martin, and Nunn in 1985. Their approach utilized a photochemical [2+2] cycloaddition as a key step.
- Biotransformation: Microbial transformation of other terpenoids has been explored as a more sustainable method for producing **Elemol**.

Biological Activities and Applications

Elemol exhibits a range of biological activities, making it a molecule of interest for therapeutic applications.

- **Antimicrobial Activity:** **Elemol** has demonstrated activity against various bacteria and fungi. This makes it a potential candidate for development as a novel antimicrobial agent.
- **Anti-inflammatory and Immunomodulatory Effects:** Studies have shown that **Elemol** possesses anti-inflammatory properties. It is suggested that **Elemol** may modulate the immune response, potentially through the inhibition of pro-inflammatory signaling pathways.
- **Insect Repellent:** **Elemol** has been identified as a repellent against certain insects.

Due to its pleasant aroma and biological activities, **Elemol** is utilized in the fragrance industry, in cosmetics, and as a flavoring agent. Its therapeutic potential continues to be an active area of research.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of **Elemol**

This protocol outlines the determination of the MIC and MBC of **Elemol** against a target microorganism using the broth microdilution method.

Materials:

- **Elemol**
- Target microorganism
- Mueller-Hinton Broth (MHB) or other appropriate growth medium
- Sterile 96-well microtiter plates
- Sterile pipette tips

- Spectrophotometer
- Incubator
- Mueller-Hinton Agar (MHA) plates

Procedure:

- Preparation of **Elemol** Stock Solution: Prepare a stock solution of **Elemol** in a suitable solvent (e.g., DMSO).
- Preparation of Inoculum: Culture the target microorganism in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Serial Dilution: Add 100 µL of sterile MHB to each well of a 96-well plate. Add 100 µL of the **Elemol** stock solution to the first well and perform a two-fold serial dilution across the plate.
- Inoculation: Add 10 µL of the prepared inoculum to each well. Include a positive control (MHB with inoculum, no **Elemol**) and a negative control (MHB only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of **Elemol** at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
- MBC Determination: From the wells showing no visible growth (at and above the MIC), pipette 10 µL of the culture onto MHA plates.
- Incubation: Incubate the MHA plates at 37°C for 24 hours.
- MBC Reading: The MBC is the lowest concentration of **Elemol** that results in a $\geq 99.9\%$ reduction in the initial inoculum count.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity of **Elemol**

This protocol describes the *in vivo* assessment of the anti-inflammatory activity of **Elemol** using the carrageenan-induced paw edema model in rats.

Materials:

- **Elemol**
- Carrageenan (1% w/v in sterile saline)
- Indomethacin (positive control)
- Vehicle (e.g., 1% Tween 80 in saline)
- Wistar rats (180-200 g)
- Plethysmometer
- Syringes and needles

Procedure:

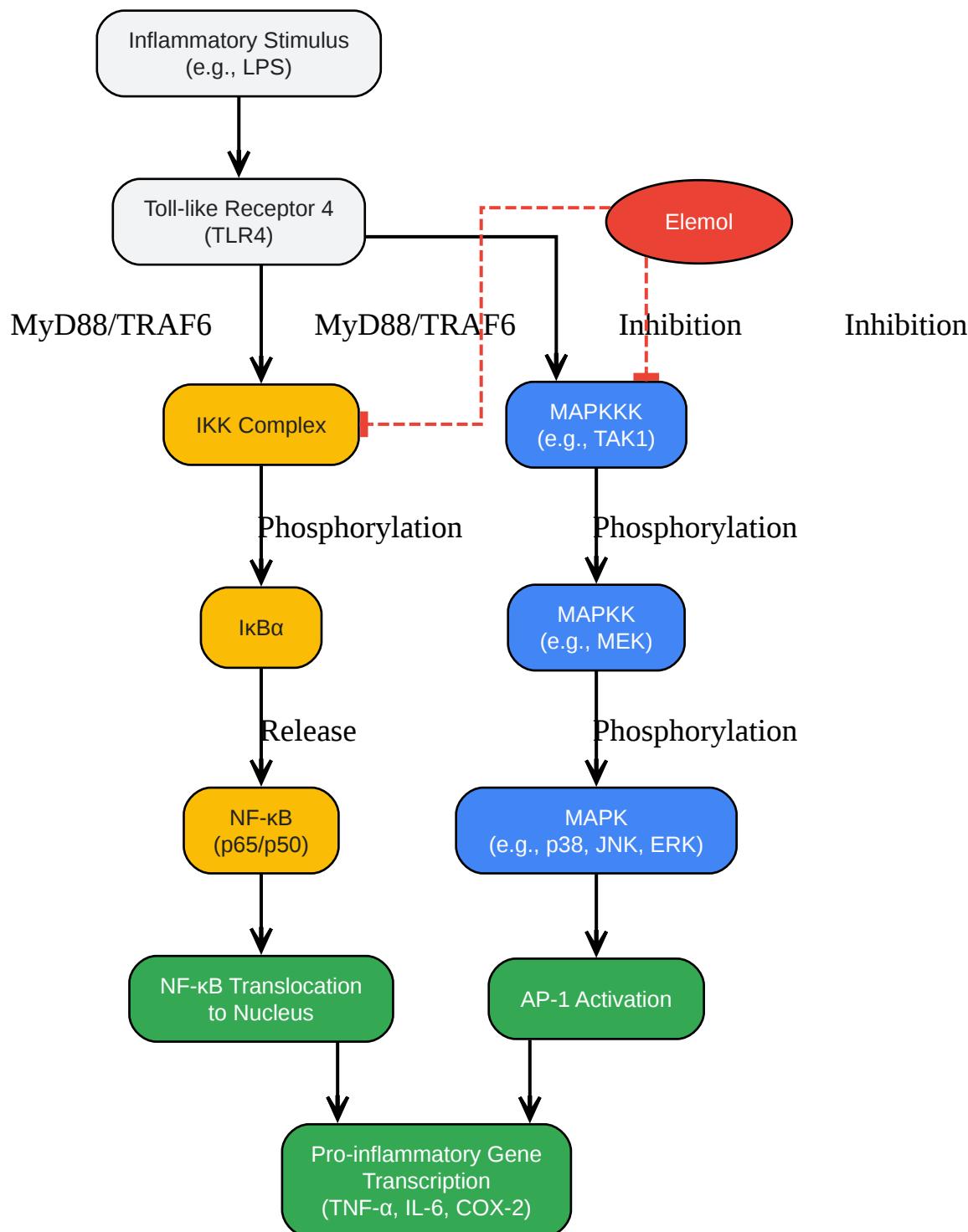
- Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
- Grouping and Dosing: Divide the rats into four groups:
 - Group I (Control): Administer vehicle.
 - Group II (Positive Control): Administer Indomethacin (10 mg/kg, p.o.).
 - Group III (Test Group 1): Administer **Elemol** (e.g., 50 mg/kg, p.o.).
 - Group IV (Test Group 2): Administer **Elemol** (e.g., 100 mg/kg, p.o.).

- Baseline Paw Volume Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.
- Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
- Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[\[1\]](#)
- Calculation of Edema and Inhibition:
 - Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume.
 - Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:
 - $$\% \text{ Inhibition} = [(Edema_control - Edema_treated) / Edema_control] \times 100$$
- Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Putative Signaling Pathway of **Elemol**'s Immunomodulatory Action

While the precise molecular mechanisms of **Elemol**'s immunomodulatory effects are still under investigation, it is hypothesized that it may act by inhibiting the NF- κ B and MAPK signaling pathways. These pathways are central to the inflammatory response, and their inhibition is a common mechanism for many anti-inflammatory natural products.[\[3\]](#)[\[4\]](#)

The diagram below illustrates a putative mechanism where **Elemol** inhibits the activation of the NF- κ B and MAPK pathways, leading to a reduction in the production of pro-inflammatory mediators.

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Caption: Putative signaling pathway for the immunomodulatory action of **Elemol**.

Conclusion

Elemol is a versatile natural compound with significant potential in the pharmaceutical and fragrance industries. Its well-defined chemical properties, coupled with its antimicrobial and anti-inflammatory activities, make it a compelling subject for further research and development. The experimental protocols and the putative signaling pathway provided in this guide offer a framework for future investigations into the therapeutic applications of **Elemol**.

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